4-Hydroxy-1-(naphthalen-2-yl)pentan-1-one
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Overview
Description
4-Hydroxy-1-(naphthalen-2-yl)pentan-1-one is an organic compound that features a naphthalene ring attached to a pentanone chain with a hydroxyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(naphthalen-2-yl)pentan-1-one can be achieved through several methods. One common approach involves the reaction of 2-naphthaldehyde with a suitable Grignard reagent, followed by oxidation and subsequent hydrolysis. The reaction conditions typically involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-(naphthalen-2-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of naphthalen-2-ylpentanoic acid.
Reduction: Formation of 4-hydroxy-1-(naphthalen-2-yl)pentanol.
Substitution: Formation of various substituted naphthalen-2-ylpentanones.
Scientific Research Applications
4-Hydroxy-1-(naphthalen-2-yl)pentan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(naphthalen-2-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the naphthalene ring can participate in π-π interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-pentanone
- 4-Hydroxy-4-methyl-2-pentanone
- 4-Hydroxy-1-naphthaldehyde
Uniqueness
4-Hydroxy-1-(naphthalen-2-yl)pentan-1-one is unique due to the presence of both a naphthalene ring and a hydroxyl group on the pentanone chain. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
820247-76-5 |
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Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-hydroxy-1-naphthalen-2-ylpentan-1-one |
InChI |
InChI=1S/C15H16O2/c1-11(16)6-9-15(17)14-8-7-12-4-2-3-5-13(12)10-14/h2-5,7-8,10-11,16H,6,9H2,1H3 |
InChI Key |
DCIKYGZQWAZIHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)C1=CC2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
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